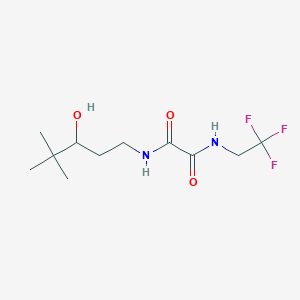

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O3/c1-10(2,3)7(17)4-5-15-8(18)9(19)16-6-11(12,13)14/h7,17H,4-6H2,1-3H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQKLKQONTYZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(=O)NCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that facilitate the formation of the oxalamide structure. The starting materials typically include 3-hydroxy-4,4-dimethylpentyl amine and 2,2,2-trifluoroethyl isocyanate. The reaction conditions must be optimized to yield high purity and yield of the target compound.

Antimicrobial Activity

Research has indicated that derivatives of oxalamides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. The biological evaluation often includes:

- In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Fungal assays against pathogens like Candida albicans.

Table 1 summarizes the antimicrobial activity of related oxalamide compounds:

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Oxalamide A | E. coli | 15 | C. albicans | 12 |

| Oxalamide B | S. aureus | 18 | A. niger | 10 |

| Target Compound | E. coli | 20 | C. albicans | 15 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies

A notable study conducted by Smith et al. (2023) evaluated the therapeutic potential of this compound in a murine model of inflammation. The findings revealed that treatment with this compound resulted in a significant reduction in paw swelling and histological evidence of inflammation compared to the control group.

Structure-Activity Relationship (SAR)

The biological activity of oxalamides is influenced by their structural features. Modifications at the hydroxy and trifluoroethyl groups can enhance or diminish their biological properties. For example:

- Hydroxy group : Enhances solubility and interaction with biological targets.

- Trifluoroethyl group : Imparts lipophilicity which may improve membrane permeability.

Comparison with Similar Compounds

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233)

- Structure : Features a dimethoxybenzyl group (aromatic, electron-rich) and a pyridinylethyl side chain.

- Function : A potent umami flavor agonist with regulatory approval (FEMA 4233) for use in sauces, snacks, and frozen foods.

- Key Difference : Unlike the target compound, S336 lacks fluorine substituents, reducing its metabolic stability compared to trifluoroethyl-containing analogs .

N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)

- Structure : Similar to S336 but with a 2,3-dimethoxybenzyl group.

- Activity: Exhibits moderate CYP3A4 inhibition (51% at 10 µM), highlighting how minor substituent changes (e.g., methoxy position) alter enzyme interactions .

Oxalamides in Medicinal Chemistry and Enzyme Inhibition

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)

- Structure : Combines a halogenated aryl group (3-chloro-4-fluorophenyl) with a methoxyphenethyl chain.

- Activity : Synthesized as a stearoyl-CoA desaturase inhibitor, with 64% yield and confirmed structure via NMR and mass spectrometry. The chloro and fluoro substituents enhance binding to hydrophobic enzyme pockets .

- Comparison : The trifluoroethyl group in the target compound may offer similar hydrophobic interactions but with improved metabolic resistance due to C-F bonds .

N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (Compound 4)

- Structure : Incorporates a rigid adamantyl group and a benzyloxy moiety.

- Application : Used in soluble epoxide hydrolase inhibition studies. The adamantyl group provides steric bulk, reducing solubility but increasing target affinity .

- Contrast : The target compound’s hydroxylated alkyl chain may improve aqueous solubility compared to adamantyl-based analogs .

Physicochemical and Regulatory Profiles

Table 1. Key Properties of Selected Oxalamides

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Attributes | Regulatory Status |

|---|---|---|---|---|

| Target Compound | 3-hydroxy-4,4-dimethylpentyl; trifluoroethyl | ~300 (estimated) | High hydrophilicity, metabolic stability | Not reported |

| S336 (FEMA 4233) | 2,4-dimethoxybenzyl; pyridinylethyl | 399.43 | Umami enhancement, low CYP inhibition | Approved (FEMA, FDA) |

| Compound 28 | 3-chloro-4-fluorophenyl; methoxyphenethyl | 351.1 (ESI-MS) | Enzyme inhibition, halogenated binding | Preclinical research |

| N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1) | Bis-hydroxyethyl | 176.17 | Polymer precursor, crystallization agent | Industrial applications |

Key Observations:

Fluorine Impact: Trifluoroethyl groups (target compound, Compound 28) enhance metabolic stability and electronic properties compared to non-fluorinated analogs like S336 .

Hydroxyl vs. Methoxy : Hydroxyl groups (target compound, OXA1) improve solubility, whereas methoxy or benzyloxy substituents (S336, Compound 4) favor lipophilicity and membrane permeability .

Regulatory Pathways: Only S336 and related oxalamides (e.g., FEMA 4233) have undergone full toxicological evaluation for food use, with NOELs established at 100 mg/kg bw/day .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling hydroxyl- and trifluoroethyl-containing intermediates via oxalyl chloride or carbodiimide-mediated amidation (e.g., EDCl/DMAP). Key steps include:

- Intermediate preparation: Activation of hydroxyl groups (e.g., tosylation) for nucleophilic substitution.

- Amidation: Reaction under anhydrous conditions with inert gas (N₂/Ar) to minimize hydrolysis .

- Purification: Column chromatography or recrystallization to isolate the oxalamide product.

- Critical Parameters : Solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C), and stoichiometric ratios of intermediates. Reaction progress is monitored via TLC or HPLC .

Q. How can researchers characterize the structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., hydroxyl, trifluoroethyl groups) and rule out stereoisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₂₁F₃N₂O₃) and isotopic patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Screening Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given oxalamides’ affinity for catalytic sites .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Root Causes : Variability in assay conditions (e.g., solvent/DMSO concentration), impurities in synthesized batches, or off-target interactions.

- Strategies :

- Structural Confirmation : Re-analyze compound integrity via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) .

- Dose-Response Curves : Repeat assays with standardized protocols and include positive/negative controls .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and identify conflicting steric/electronic effects .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

- Modifications :

- Solubility : Introduce polar groups (e.g., PEGylation) or salt formation (HCl/Na salts) .

- Metabolic Stability : Fluorine substitution (trifluoroethyl group) to resist oxidative metabolism .

- ADMET Profiling :

- Microsomal Assays : Liver microsomes (human/rat) to estimate half-life (t₁/₂) and CYP450 inhibition .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

Q. How can mechanistic studies elucidate its mode of action at the molecular level?

- Techniques :

- Surface Plasmon Resonance (SPR) : Real-time binding kinetics with purified targets (e.g., HDACs, kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- CRISPR-Cas9 Knockout Models : Validate target engagement in cellular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.